molecular formula C11H11NO3S B1594862 Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate CAS No. 7556-63-0

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Cat. No.: B1594862
CAS No.: 7556-63-0
M. Wt: 237.28 g/mol
InChI Key: ZAQAENJTGPJUEZ-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate: is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

        Common Reagents and Conditions:

          Major Products Formed:

          • Oxidation Products: Oxidation can yield compounds such as benzothiazine-2-carboxylic acid .

          • Reduction Products: Reduction can produce 2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine .

          Biochemical Analysis

          Biochemical Properties

          Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

          Cellular Effects

          The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of key regulatory genes, thereby impacting cellular metabolism and energy production .

          Molecular Mechanism

          At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions .

          Temporal Effects in Laboratory Settings

          In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects .

          Dosage Effects in Animal Models

          The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

          Metabolic Pathways

          This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and NADPH oxidase, influencing the production and detoxification of reactive oxygen species . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

          Comparison with Similar Compounds

          • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

          • Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate

          • Methyl 2-aminobenzenethiol

          Properties

          IUPAC Name

          methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          ZAQAENJTGPJUEZ-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          COC(=O)CC1C(=O)NC2=CC=CC=C2S1
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C11H11NO3S
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          DSSTOX Substance ID

          DTXSID10349538
          Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID10349538
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Molecular Weight

          237.28 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          CAS No.

          7556-63-0
          Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID10349538
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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          Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

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